2,6-Diamino-5-bromo-1H-pyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot cyclocondensation involving an aldehyde, a methylene active compound, and urea or thiourea (Lobo et al., 2010). While this document focuses on 2,6-Diamino-5-bromo-1H-pyrimidin-4-one, the synthesis methods for similar compounds provide valuable insights into possible synthetic routes.
Molecular Structure Analysis
Pyrimidine derivatives like 2,6-Diamino-5-bromo-1H-pyrimidin-4-one can adopt different tautomeric forms, which significantly impact their molecular structures and hydrogen-bonding interactions. Studies on related compounds have shown that the tautomeric preferences and the presence of halogen substituents influence the molecular structure and crystal packing (Gerhardt, Tutughamiarso, & Bolte, 2011).
Chemical Reactions and Properties
The reactivity of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one towards various chemical reactions, such as alkylation, acylation, and cycloaddition, can be influenced by its tautomeric form and substituents. Research on similar pyrimidine derivatives has revealed that these compounds participate in diverse chemical reactions, offering a broad spectrum of chemical properties and biological activities (Zviagin et al., 2017).
Physical Properties Analysis
The physical properties of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one, including its solubility, melting point, and stability, are determined by its molecular structure. While specific data on this compound is scarce, insights can be drawn from studies on similar pyrimidine derivatives, which suggest that halogenation at the 5-position can significantly affect these physical properties.
Chemical Properties Analysis
The chemical properties of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one, such as its acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the amino and bromo substituents. These functional groups not only affect the compound's chemical reactivity but also its potential biological activity, as seen in studies on similar compounds (Singh, Singh, & Balzarini, 2013).
Scientific Research Applications
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Pharmacological Applications
- Field : Pharmacology
- Application : Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are reported to exhibit a wide range of pharmacological applications including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
- Methods : The synthesis of these compounds and the study of their biological activity are under investigation . The key parameters have been systematically studied, such as the synthesis route, temperature, solvent, time, the reactant ratio, and the purification route .
- Results : These compounds have been applied on a large scale in the medical and pharmaceutical fields . For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .
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Synthesis of Bicyclic Compounds
- Field : Organic Chemistry
- Application : The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems .
- Methods : Annelation of the pyrimidine ring with this compound provides a convenient method for building the pyrimido [4,5-d]-pyrimidine system .
- Results : This study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date .
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Synthesis of Guanine
- Field : Organic Chemistry
- Application : The compound “2,4-diamino-6-hydroxy-5-formamidopyrimidine” is used in the synthesis of guanine .
- Methods : The compound reacts in formic acid to obtain a guanine formate wet product. Optionally, the guanine formate wet product is neutralized by alkali to obtain guanine .
- Results : This method provides a new approach to synthesize guanine .
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Synthesis of 2H-Chromen-3-yl-1,3,5-triazine Derivatives
- Field : Organic Chemistry
- Application : Pyrimidine derivatives are used in the synthesis of 2H-chromen-3-yl-1,3,5-triazine derivatives .
- Methods : The synthesis involves the reaction of the pyrimidine derivative with other reactants .
- Results : This method provides a new approach to synthesize 2H-chromen-3-yl-1,3,5-triazine derivatives .
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Synthesis of Iodides
- Heterocycles Incorporating Pyrimido Pyrimidine Scaffolds
- Field : Medical Chemistry
- Application : Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities . They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
- Methods : The synthetic routes to obtain substituted pyrimidopyrimidines, pyrimido [1,6- a ]pyrimidin-diones, pyrimidoquinazolines, tricyclic, tetracyclic, and binary systems are discussed . The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry are also explored .
- Results : Compounds of this class of heterocycles containing a significant characteristic scaffold and possessing a wide range of biological characteristics have been identified .
Safety And Hazards
properties
IUPAC Name |
2,4-diamino-5-bromo-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKHCTSHGBTJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212459 | |
Record name | 2,6-Diamino-5-bromo-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-5-bromo-1H-pyrimidin-4-one | |
CAS RN |
6312-72-7 | |
Record name | 2,6-Diamino-5-bromo-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6312-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Diamino-5-bromo-1H-pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6312-72-7 | |
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Record name | 6312-72-7 | |
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Record name | 2,6-Diamino-5-bromo-1H-pyrimidin-4-one | |
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Record name | 2,6-diamino-5-bromo-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.034 | |
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Record name | 2,6-DIAMINO-5-BROMO-1H-PYRIMIDIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMU38V6973 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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